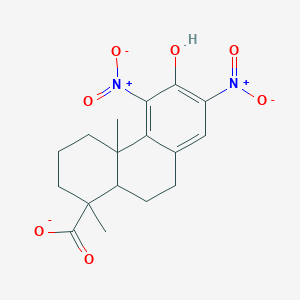
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves multiple steps, including nitration, reduction, and esterification reactions. The synthetic route typically starts with the nitration of a suitable phenanthrene derivative, followed by reduction to introduce the hydroxyl group. The final step involves esterification to form the carboxylate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Aplicaciones Científicas De Investigación
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Similar compounds to 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid include:
7-Hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: This compound shares a similar phenanthrene core but differs in the functional groups attached.
Carnosic acid: Another phenanthrene derivative with different substituents, known for its antioxidant properties. The uniqueness of this compound lies in its specific combination of hydroxyl, nitro, and carboxylate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H19N2O7- |
|---|---|
Peso molecular |
363.3g/mol |
Nombre IUPAC |
6-hydroxy-1,4a-dimethyl-5,7-dinitro-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-16-6-3-7-17(2,15(21)22)11(16)5-4-9-8-10(18(23)24)14(20)13(12(9)16)19(25)26/h8,11,20H,3-7H2,1-2H3,(H,21,22)/p-1 |
Clave InChI |
RGOCASRSMHRDBV-UHFFFAOYSA-M |
SMILES |
CC12CCCC(C1CCC3=CC(=C(C(=C23)[N+](=O)[O-])O)[N+](=O)[O-])(C)C(=O)[O-] |
SMILES canónico |
CC12CCCC(C1CCC3=CC(=C(C(=C23)[N+](=O)[O-])O)[N+](=O)[O-])(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















